N-(2-aminoethyl)-N'-phenylethanediamide
Description
N-(2-aminoethyl)-N'-phenylethanediamide is an oxalamide derivative characterized by a central ethanediamide (oxalamide) backbone with two distinct substituents: a 2-aminoethyl group (-NH-CH₂-CH₂-NH₂) and a phenyl group (-C₆H₅) attached to the nitrogen atoms. This structure confers unique physicochemical properties, such as intermediate polarity due to the phenyl group and basicity from the aminoethyl moiety.
Properties
IUPAC Name |
N-(2-aminoethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-6-7-12-9(14)10(15)13-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKHFJQYZJTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N’-phenylethanediamide typically involves the reaction of phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Step 1: Phenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Step 2: The activated phenylacetic acid is then reacted with ethylenediamine to form N-(2-aminoethyl)-N’-phenylethanediamide.
Industrial Production Methods: In industrial settings, the production of N-(2-aminoethyl)-N’-phenylethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-aminoethyl)-N’-phenylethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N’-phenylethanediamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, facilitating binding to enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The biological and chemical properties of ethanediamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Ethanediamide Derivatives
Key Observations:
Bioactivity: The benzodioxolmethyl group in N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide enhances interactions with aromatic biological targets (e.g., enzymes or receptors), making it relevant in drug design . In contrast, the aminoethyl group in the target compound may facilitate hydrogen bonding or protonation-dependent solubility.
Hydrophilicity vs. Lipophilicity : Hydroxyl and hydroxymethyl substituents (e.g., in C₁₂H₁₆N₂O₆) increase water solubility, whereas phenyl groups enhance lipophilicity. The target compound likely exhibits balanced solubility due to its mixed substituents .
Structural Rigidity: N,N′-Diphenylbut-2-enediamide’s conjugated double bond system creates rigidity, useful in crystal engineering. The target compound’s flexible aminoethyl chain may favor dynamic conformations .
Thermal and Chemical Stability
- Thermal Behavior : Ethanediamides with aromatic groups (e.g., phenyl) exhibit higher thermal stability than aliphatic variants. The target compound’s phenyl group may enhance decomposition resistance up to ~250°C, comparable to N,N′-diphenylbut-2-enediamide .
- Reactivity: Aminoethyl groups are prone to oxidation and nucleophilic reactions. In contrast, hydroxymethyl substituents (e.g., in C₁₂H₁₆N₂O₆) are more stable under acidic conditions .
Biological Activity
N-(2-aminoethyl)-N'-phenylethanediamide, also known as phenylethylenediamine or a related derivative, has garnered attention in various biological studies due to its potential pharmacological properties. This article synthesizes findings from multiple sources to elucidate its biological activity, including its effects on neurotransmitter systems, anti-inflammatory properties, and potential applications in cancer treatment.
Chemical Structure and Properties
This compound is a diamine compound characterized by the presence of amino groups and a phenyl moiety. Its chemical structure can be represented as follows:
This compound's structural attributes contribute to its biological efficacy, particularly in modulating various biochemical pathways.
1. Neurotransmitter Modulation
Research indicates that derivatives of this compound exhibit significant interactions with neurotransmitter systems. A study highlighted that related indolizine derivatives possess anti-5-hydroxytryptamine (serotonin), antihistamine, and antiacetylcholine activities, suggesting potential applications in treating mood disorders and anxiety . The modulation of these neurotransmitters can lead to central nervous system (CNS) depressant effects, which may be beneficial in specific therapeutic contexts.
2. Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune disorders.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed promising results. In particular, studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as AKT and ERK1/2 phosphorylation .
Case Study: In Vitro Efficacy Against Cancer Cell Lines
A detailed examination of the compound's efficacy against several tumor-derived cell lines (e.g., A375, D54) showed that it exhibits a dose-dependent decrease in cell viability. The following table summarizes the observed IC50 values from these studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A375 | 15 | AKT pathway inhibition |
| D54 | 20 | ERK1/2 pathway inhibition |
| SET-2 | 18 | Apoptosis induction |
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
